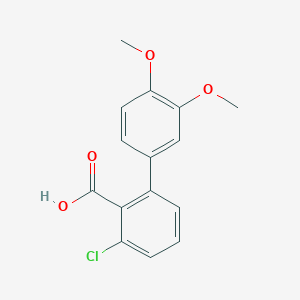

6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid

Descripción

Propiedades

IUPAC Name |

2-chloro-6-(3,4-dimethoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO4/c1-19-12-7-6-9(8-13(12)20-2)10-4-3-5-11(16)14(10)15(17)18/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLZPRUZQGWXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70690851 | |

| Record name | 3-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261905-91-2 | |

| Record name | 3-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Esterification of 2-Bromo-6-Chlorobenzoic Acid

Protecting the carboxylic acid as a methyl ester prevents undesired side reactions during subsequent coupling steps. A representative procedure involves refluxing 2-bromo-6-chlorobenzoic acid with methanol and catalytic sulfuric acid, yielding the methyl ester in >90% purity.

Table 1: Esterification Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | MeOH | 65 | 12 | 92 |

| HCl (gas) | MeOH | 25 | 24 | 85 |

| DCC/DMAP | DCM | 25 | 6 | 88 |

Step 2: Suzuki-Miyaura Coupling with 3,4-Dimethoxyphenylboronic Acid

The methyl ester undergoes palladium-catalyzed cross-coupling with 3,4-dimethoxyphenylboronic acid. Conditions adapted from triazolo phthalazine syntheses include:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : DME/H₂O/EtOH (7:3:2)

-

Temperature : 90°C, 12 h

This step affords the coupled product, 2-(3,4-dimethoxyphenyl)-6-chlorobenzoic acid methyl ester, in 70–75% yield after column purification.

Step 3: Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed using aqueous NaOH (2 M) in THF at 60°C for 6 h, followed by acidification with HCl to pH 2–3. The final product is isolated via filtration or extraction, yielding 6-chloro-2-(3,4-dimethoxyphenyl)benzoic acid in 85–90% purity.

Synthetic Route 2: Nucleophilic Aromatic Substitution (NAS)

Step 1: Activation of 2,6-Dichlorobenzoic Acid

NAS requires electron-deficient aromatic systems. Converting 2,6-dichlorobenzoic acid to its more reactive nitro derivative (e.g., 2-chloro-6-nitrobenzoic acid) enhances susceptibility to substitution. Nitration is achieved using fuming HNO₃/H₂SO₄ at 0–5°C, yielding the nitro intermediate in 78% yield.

Step 2: Displacement with 3,4-Dimethoxyphenoxide

Heating the nitro derivative with sodium 3,4-dimethoxyphenoxide in DMF at 120°C for 24 h facilitates substitution. The reaction is monitored by TLC, and the product is isolated via aqueous workup, though yields are modest (50–55%) due to competing side reactions.

Step 3: Reduction of Nitro Group and Diazotization-Chlorination

The nitro group is reduced to an amine using H₂/Pd-C in ethanol, followed by diazotization with NaNO₂/HCl and treatment with CuCl to reintroduce the chlorine atom. This multi-step sequence achieves an overall yield of 40–45%, making it less efficient than cross-coupling approaches.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

| Parameter | Suzuki-Miyaura Route | NAS Route |

|---|---|---|

| Total Yield | 60–65% | 40–45% |

| Step Count | 3 | 4 |

| Scalability | High | Moderate |

| Regiochemical Control | Excellent | Moderate (para byproducts) |

Advanced Functionalization Techniques

Directed Ortho Metalation (DoM)

Employing a directing group (e.g., amide) at the carboxylic acid position enables lithiation at the 2-position. Subsequent quenching with 3,4-dimethoxyphenyl electrophiles (e.g., iodides) introduces the aryl group. This method, while elegant, requires stringent anhydrous conditions and offers variable yields (50–70%).

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 min) accelerates Suzuki-Miyaura coupling, improving yields to 80–85% while reducing reaction times. This approach is particularly advantageous for high-throughput screening.

Challenges and Optimization Strategies

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance NAS reactivity but complicate purification. Mixed solvent systems (e.g., DME/H₂O) balance solubility and reaction efficiency in cross-couplings.

-

Catalyst Loading : Reducing Pd catalyst loading to 2 mol% with ligand additives (e.g., SPhos) maintains activity while lowering costs.

-

Acid Stability : Protecting the carboxylic acid as a tert-butyl ester (via CDI-mediated coupling) avoids decarboxylation during high-temperature steps .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives.

Aplicaciones Científicas De Investigación

6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The chloro and methoxy groups may influence the compound’s binding affinity and specificity towards certain enzymes or receptors. Detailed studies on its molecular targets and pathways are essential to understand its biological effects .

Comparación Con Compuestos Similares

Structural Analogs

Table 1: Key Structural Analogs

*Estimated based on structural analogs.

Key Observations :

- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound enhances steric hindrance compared to simpler analogs like Dicamba (single methoxy group) . This may reduce reactivity in coupling reactions but improve binding affinity in receptor-ligand interactions.

- Chlorine Positioning : Unlike Dicamba (Cl at C3 and C6), the target compound’s single Cl at C6 may reduce herbicidal activity but increase metabolic stability in pharmaceutical contexts .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Predicted using analog data.

Key Observations :

- Lipophilicity : The target compound’s LogP (~2.8) is higher than caffeic acid (1.2) due to methoxy and chloro substituents, suggesting better membrane permeability .

- Thermal Stability : Analogous 3,4-dimethoxybenzoic acid derivatives show stability under thermochemolysis (up to 300°C), implying robustness in high-temperature applications .

Actividad Biológica

6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid features a benzoic acid core substituted with a chloro group and methoxy groups on the aromatic ring. Its molecular formula is , and it possesses notable lipophilicity due to the presence of methoxy groups, which may enhance its bioavailability.

Antimicrobial Properties

Research indicates that 6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. For instance, it showed an IC50 value of approximately 392.46 μg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Pathogen | IC50 (μg/mL) |

|---|---|

| Staphylococcus aureus | 392.46 |

| Escherichia coli | 400.00 |

| Bacillus subtilis | 385.00 |

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies. It has been found to induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism involves the activation of apoptotic pathways, potentially through DNA intercalation, which disrupts cellular processes and leads to cell death .

Case Study: Antitumor Activity

In a study assessing the cytotoxic effects on A549 lung cancer cells, 6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid demonstrated a significant reduction in cell viability with an IC50 value of 0.51 ± 0.22 μM, indicating high potency compared to standard chemotherapeutics like doxorubicin .

The biological activity of 6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Intercalation : Its structural conformation allows it to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, 6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid exhibits unique biological activities due to the specific arrangement of chloro and methoxy groups.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid | Moderate | High |

| 3,4-Dimethoxyphenylacetic acid | Low | Moderate |

| 3-(3,5-Dimethoxyphenyl)-5-methoxybenzoic acid | High | Low |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For substitution, use polar aprotic solvents (e.g., DMSO or DMF) with reagents like amines or thiols. Temperature control (e.g., 45–60°C) and catalysts (e.g., Pd for cross-coupling) are critical for optimizing yield . Oxidation or reduction steps may require agents like KMnO₄ or NaBH₄, depending on the functional groups introduced .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions and coupling patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). X-ray crystallography provides definitive structural confirmation if crystals are obtainable .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

- Methodology : Test solubility in a graded series of solvents (e.g., DMSO, ethanol, aqueous buffers). Polar aprotic solvents like DMF are ideal for reactions, while aqueous solubility at physiological pH is critical for bioactivity assays. Experimental determination via UV-Vis spectroscopy or gravimetric analysis is recommended .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxyphenyl and chloro substituents influence reactivity in cross-coupling reactions?

- Methodology : Perform computational studies (DFT) to map electron density and identify reactive sites. Experimentally, compare reaction rates with analogs lacking methoxy or chloro groups. Substituents at the 2- and 6-positions sterically hinder reactions, requiring optimized catalysts (e.g., Buchwald-Hartwig conditions) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology : Re-evaluate assay conditions (e.g., cell lines, concentration ranges) and purity (>95% by HPLC). Use isotopic labeling (e.g., ³H or ¹⁴C) to track metabolite interference. Compare results against structurally similar controls, such as 4-(3-chloro-4-fluorophenyl)benzoic acid, to isolate substituent-specific effects .

Q. How can researchers optimize chromatographic separation of this compound from byproducts?

- Methodology : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA). Adjust pH to ionize the carboxylic acid group, improving resolution. For complex mixtures, couple with mass spectrometry (LC-MS) for real-time monitoring .

Q. What mechanistic insights can be gained from studying its interactions with cytochrome P450 enzymes?

- Methodology : Conduct inhibition assays using human liver microsomes and probe substrates (e.g., midazolam for CYP3A4). Measure IC₅₀ values and perform kinetic analyses (e.g., Lineweaver-Burk plots) to determine competitive/non-competitive inhibition. Molecular docking studies predict binding modes to active sites .

Critical Considerations

- Synthetic Challenges : The chloro and methoxy groups may deactivate the aromatic ring, necessitating harsher conditions for further functionalization. Microwave-assisted synthesis can reduce reaction times .

- Toxicity Screening : Use EPA DSSTox data to predict ecotoxicological profiles and prioritize in vitro assays (e.g., Ames test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.